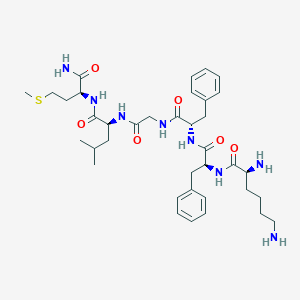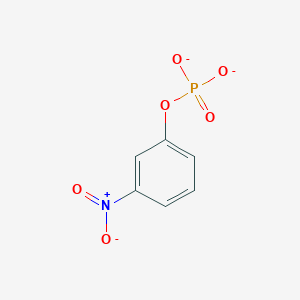![molecular formula C21H19NO4 B14728674 N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine CAS No. 10441-31-3](/img/structure/B14728674.png)
N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine typically involves the following steps:
Formation of Naphthalen-2-yl Acetate: This is achieved by reacting naphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Coupling with L-Phenylalanine: The naphthalen-2-yl acetate is then coupled with L-phenylalanine using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The phenylalanine moiety can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives of the acetyl group.
Substitution: Various substituted phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, potentially affecting gene expression. The phenylalanine moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{[(Naphthalen-1-yl)oxy]acetyl}-L-phenylalanine: Similar structure but with the naphthalene ring attached at a different position.
N-{[(Biphenyl-2-yl)oxy]acetyl}-L-phenylalanine: Contains a biphenyl group instead of a naphthalene ring.
N-{[(Anthracen-2-yl)oxy]acetyl}-L-phenylalanine: Contains an anthracene ring instead of a naphthalene ring.
Uniqueness
N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine is unique due to its specific structural configuration, which allows for distinct interactions with biological molecules. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
10441-31-3 |
|---|---|
Molekularformel |
C21H19NO4 |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
(2S)-2-[(2-naphthalen-2-yloxyacetyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H19NO4/c23-20(22-19(21(24)25)12-15-6-2-1-3-7-15)14-26-18-11-10-16-8-4-5-9-17(16)13-18/h1-11,13,19H,12,14H2,(H,22,23)(H,24,25)/t19-/m0/s1 |
InChI-Schlüssel |
LHHSPMHVRBROCW-IBGZPJMESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




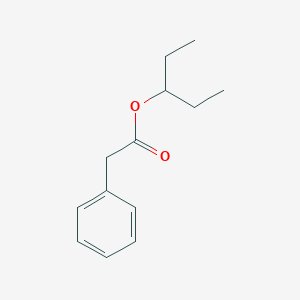
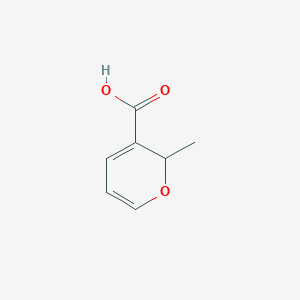



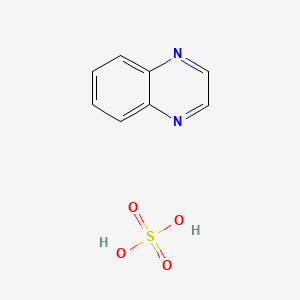
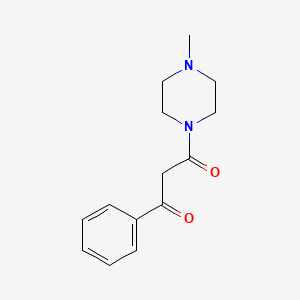
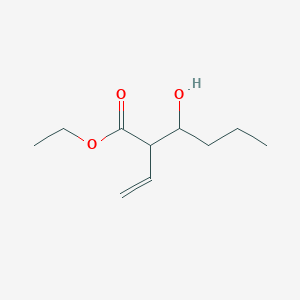
![[5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14728648.png)
